molecular formula C9H17NO3 B2728405 4-(diethylcarbamoyl)butanoic Acid CAS No. 30436-23-8

4-(diethylcarbamoyl)butanoic Acid

Cat. No. B2728405
CAS RN: 30436-23-8
M. Wt: 187.239
InChI Key: XYMWLIJFLBQNMI-UHFFFAOYSA-N
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Description

4-(diethylcarbamoyl)butanoic Acid, also known as DECA or Etodolac, is an organic compound with the molecular formula C9H17NO3. It is a synthetic organic compound which is highly specific for several parasites .


Synthesis Analysis

The synthesis of 4-(diethylcarbamoyl)butanoic Acid or similar compounds often involves the reaction of aniline and anhydride . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of 4-(diethylcarbamoyl)butanoic Acid is characterized by a backbone that adopts an extended configuration . The molecule is kinked about the methylene-C–N (amide) bond . An additional twist in the molecule is noted between the amide and phenyl groups .


Physical And Chemical Properties Analysis

4-(diethylcarbamoyl)butanoic Acid has a molecular weight of 187.239. Carboxylic acids of low molar mass are quite soluble in water . The solubility decreases as the carbon chain length increases .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

Research demonstrates the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of nanofluidic devices based on synthetic ion channels. The study shows how photolabile hydrophobic molecules, when irradiated, lead to the generation of hydrophilic groups, facilitating UV-light-triggered permselective transport of ionic species. This application is significant for light-induced controlled release, sensing, and information processing in nanofluidics and bioengineering (Ali et al., 2012).

Synthesis of Substituted Indolizidines

Another study focuses on the synthesis of 5-substituted indolizidines using the dianion of 4-(phenylsulfonyl)butanoic acid, showcasing the compound's role in preparing pivotal intermediates for novel syntheses of indolizidines with various alkyl substituents. This research has implications for the development of new synthetic pathways in organic chemistry (Kiddle, Green, & Thompson, 1995).

Spectroscopic Investigation and Molecular Docking

A study investigating 4-[(3, 4-dichlorophenyl) amino] 2-methylidene 4-oxo butanoic acid through spectroscopic methods and DFT calculations explores its potential as a nonlinear optical (NLO) material and its binding energy with suitable proteins. This research contributes to the understanding of the compound's electronic structure and its potential application in materials science and drug discovery (Vanasundari et al., 2017).

Fermentative Butanol Production

The biotechnological production of butanol by clostridia, using substrates like 4-(diethylcarbamoyl)butanoic Acid, highlights its application in renewable energy. This research reviews advances in fermentative butanol production, strain improvement, and the potential for sustainable biofuel production (Lee et al., 2008).

Metabolic Engineering for 1,4-Butanediol Production

A groundbreaking study details the engineering of Escherichia coli for direct production of 1,4-butanediol from renewable carbohydrate feedstocks, demonstrating the compound's relevance in industrial biotechnology for producing valuable polymers from non-petroleum sources (Yim et al., 2011).

properties

IUPAC Name

5-(diethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-10(4-2)8(11)6-5-7-9(12)13/h3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMWLIJFLBQNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylcarbamoyl)butanoic Acid

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